molecular formula C16H9Cl2FN2O B2438434 (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide CAS No. 402932-11-0

(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide

Cat. No. B2438434
CAS RN: 402932-11-0
M. Wt: 335.16
InChI Key: LUKUABTWKIKMLB-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide is a chemical compound that belongs to the class of propenamides. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide involves the inhibition of CK2 by binding to the ATP-binding site of the enzyme. This leads to the disruption of various cellular processes that are regulated by CK2, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide have been studied extensively. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. Furthermore, (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide has also been shown to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide is its potent inhibitory activity against CK2, making it a valuable tool for the study of CK2-related cellular processes. However, one of the major limitations for lab experiments is the lack of in vivo studies, which limits our understanding of its potential application in various diseases.

Future Directions

The future directions for (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide are vast. One potential direction is the development of new derivatives with improved pharmacokinetic properties and selectivity for CK2. Furthermore, the potential application of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide in the treatment of various diseases, including cancer and neurodegenerative disorders, warrants further investigation. Additionally, the potential application of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide in material science as a building block for the synthesis of new materials is an exciting area for future research.

Synthesis Methods

The synthesis of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide involves the reaction of 2,3-dichlorobenzonitrile with 4-fluoroaniline in the presence of potassium carbonate and copper(I) iodide to form 2-cyano-3-(2,3-dichlorophenyl)acrylamide. This intermediate is then treated with trifluoroacetic acid and triethylamine to yield (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide.

Scientific Research Applications

(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide has shown potential application in medicinal chemistry as a potent inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been linked to the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide has also been studied for its potential application in agriculture as a herbicide and in material science as a building block for the synthesis of new materials.

properties

IUPAC Name

(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FN2O/c17-14-3-1-2-10(15(14)18)8-11(9-20)16(22)21-13-6-4-12(19)5-7-13/h1-8H,(H,21,22)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKUABTWKIKMLB-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide

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